4-甲氧基-3,5-二甲基吡啶-1-氧化物

描述

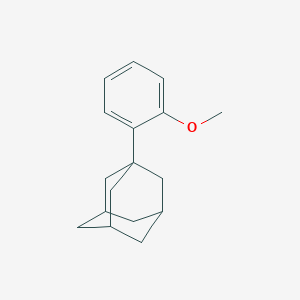

The compound "Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide" is a pyridine derivative that is of interest due to its potential applications in various chemical reactions and as a building block in organic synthesis. Pyridine derivatives are known for their versatility in chemical reactions due to the presence of a nitrogen atom in the ring, which can act as an electron pair donor or acceptor, depending on the reaction conditions .

Synthesis Analysis

The synthesis of pyridine derivatives can involve various strategies. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which are structurally related to the compound of interest, has been achieved through a low-temperature aryl bromide-to-alcohol conversion . Another related compound, 4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, was synthesized and its structure confirmed by spectroscopic methods . These methods demonstrate the diverse synthetic routes available for creating substituted pyridines, which may be applicable to the synthesis of "Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide" .

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been extensively studied using various spectroscopic techniques. For example, the structures of certain pyridine derivatives were confirmed by single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule . The dihedral angles between aromatic rings and the presence of weak hydrogen bonding interactions have been observed in the crystal structures of some pyridine N-oxides . These structural features can influence the physical and chemical properties of the compounds .

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions. Electrophilic substitution reactions, such as nitration, have been studied, revealing that the position of substitution can depend on the nature of the substituents and the form of the pyridine (free base or conjugate acid) . Additionally, the reactivity of pyridinols towards peroxyl radicals has been examined, indicating that some pyridinols are effective antioxidants . The electrochemical behavior of dihydropyridine derivatives in protic media has also been investigated, showing different products depending on the acidity or basicity of the medium . These studies highlight the reactivity of pyridine derivatives under various conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. The UV-spectra of 4-substituted pyridine N-oxides have been compared with computational calculations to assign bands and understand the effect of conjugation on electronic transitions . The stability of pyridinols to air oxidation and their basicity approaching physiological pH with increasing electron density in the ring have been reported, which is relevant for their potential biological applications . The influence of substituents on the emission spectra of pyridine derivatives has also been studied, providing insights into their optical properties . These properties are crucial for the application of pyridine derivatives in various fields, including materials science and pharmaceuticals .

科学研究应用

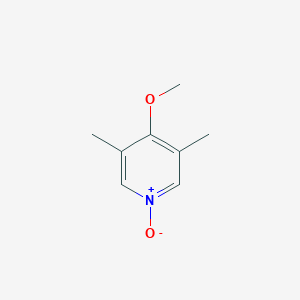

Synthesis Enhancements

A notable application of pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide derivatives is in the field of organic synthesis. For instance, improvements in the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine using a POCl3/CH2Cl2/Et3N system have been reported. This method yields a highly selective chlorinating agent from 2-methylpyridine N-oxide under mild conditions, verified by 1H NMR and IR structural confirmation (Xia Liang, 2007). Additionally, the synthesis and crystal structures of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives showcase the versatility of these compounds in organic chemistry, demonstrating weak hydrogen-bonding interactions and specific crystallization patterns (Sen Ma et al., 2018).

Catalytic and Antioxidant Properties

Moreover, these compounds exhibit catalytic properties, as seen in the study of Ru complexes containing pyridine dicarboxylate ligands. Electronic effects on these complexes have been observed to influence their catalytic activity toward water oxidation, highlighting the impact of electron-donating groups on catalytic efficiency (Junxue An et al., 2012). Additionally, the synthesis of novel chromophores based on dipicolinate, which involves the use of pyridine derivatives, demonstrates their role in developing materials with significant optical properties for potential applications in photonics and electronics (Haibo Xiao et al., 2010).

Corrosion Inhibition

The application of pyrazolo-pyridine derivatives, including those with methoxyphenyl groups, in corrosion inhibition for steel in acidic media showcases the practical industrial applications of these compounds. Their effectiveness as corrosion inhibitors is attributed to their ability to form a protective layer on the metal surface, with varying efficiencies based on their substituents (P. Dohare et al., 2018).

Green Chemistry

The development of green synthetic methods is also a significant application area. A study detailed a modified synthesis approach for an intermediate used in the production of Dexlansoprazole, emphasizing green chemistry principles such as atom economy and reduced waste generation. This research underscores the importance of environmentally friendly methods in chemical synthesis (Rohidas Gilbile et al., 2017).

安全和危害

“Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide” is classified as a hazard under the GHS07 category . It can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

未来方向

The future directions of “Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide” research could involve further exploration of its synthesis methods and potential applications. For instance, the utility for the scaffold decoration of a broad range of complex N-heterocycles is exemplified by syntheses of new structural analogues of several antimalarial, antimicrobial, and fungicidal agents .

属性

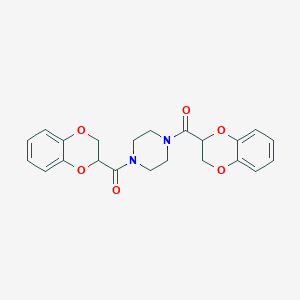

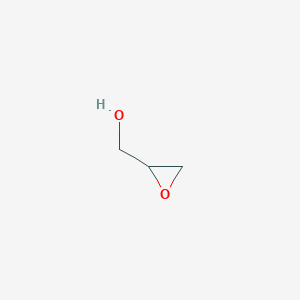

IUPAC Name |

4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-4-9(10)5-7(2)8(6)11-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLHHDZWTFJIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=CC(=C1OC)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[O6-(Dimethoxytrityl)hexyl][6/'-hydroxyhexyl]disulfide](/img/structure/B123204.png)

![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)

![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)